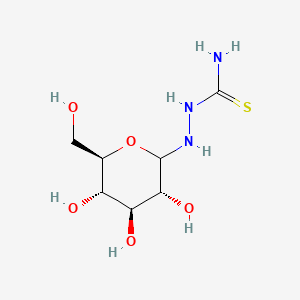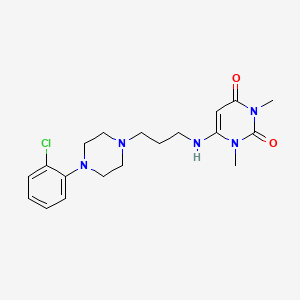
2-Demethoxy-2-chloro Urapidil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Demethoxy-2-chloro Urapidil is a chemical compound with the molecular formula C19H26ClN5O2 and a molecular weight of 391.9 g/mol. It is an impurity of Urapidil, which is an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist used as an antihypertensive agent.
Aplicaciones Científicas De Investigación
2-Demethoxy-2-chloro Urapidil has several scientific research applications, including:
Chemistry: Used as a reference standard and impurity marker in the synthesis and analysis of Urapidil.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Utilized in the quality control and assurance processes in the pharmaceutical industry.
Mecanismo De Acción
Target of Action
2-Demethoxy-2-chloro Urapidil is an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist . These receptors play a crucial role in the regulation of blood pressure. The α1-adrenoceptor is involved in vasoconstriction, while the 5-HT1A receptor is associated with vasodilation .
Mode of Action
The compound predominantly blocks postsynaptic α1-adrenoceptors, inhibiting the vasoconstrictor effect of catecholamines . It also acts as an agonist at the 5-HT1A receptor, promoting vasodilation . This dual action helps to lower blood pressure .
Biochemical Pathways
It’s known that the compound’s antagonistic action on α1-adrenoceptors and agonistic action on 5-ht1a receptors can influence the adrenergic and serotonergic pathways, respectively .
Pharmacokinetics
This compound is readily absorbed and is subject to moderate first-pass metabolism . It is eliminated primarily as metabolites with much lower antihypertensive activity than the parent drug . The influences of age, renal and hepatic disease on the disposition of the compound have been reviewed .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure. By blocking the α1-adrenoceptors and activating the 5-HT1A receptors, the compound promotes vasodilation, reducing the overall peripheral resistance and lowering blood pressure .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s age, and the status of their renal and hepatic systems can affect the compound’s pharmacokinetics . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Demethoxy-2-chloro Urapidil involves the reaction of 3-[4-(2-chlorophenyl)-1-piperazinyl]propylamine with 6-chloro-1,3-dimethyluracil under specific conditions . The reaction is typically carried out in a solvent such as ethanol or water, with the addition of a base like sodium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions: 2-Demethoxy-2-chloro Urapidil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives depending on the substituent introduced .
Comparación Con Compuestos Similares
Urapidil: The parent compound, used as an antihypertensive agent.
1-(2-Methoxyphenyl)piperazine: A related compound with similar structural features.
N-Nitroso Urapidil: Another impurity of Urapidil.
Uniqueness: 2-Demethoxy-2-chloro Urapidil is unique due to its specific structural modifications, which differentiate it from other impurities and related compounds. These modifications can influence its chemical reactivity and interactions with biological targets .
Propiedades
IUPAC Name |
6-[3-[4-(2-chlorophenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O2/c1-22-17(14-18(26)23(2)19(22)27)21-8-5-9-24-10-12-25(13-11-24)16-7-4-3-6-15(16)20/h3-4,6-7,14,21H,5,8-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRAHJGSHMDYAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747467 |
Source


|
| Record name | 6-({3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34661-73-9 |
Source


|
| Record name | 6-({3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
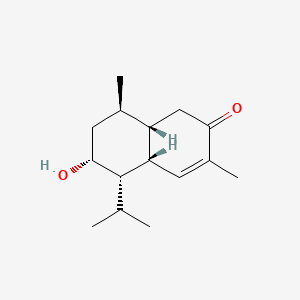
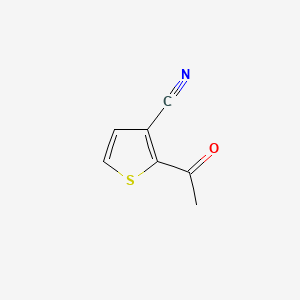
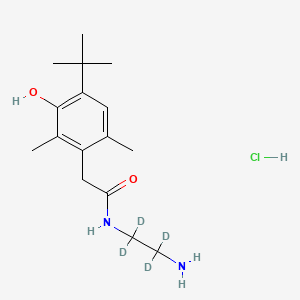
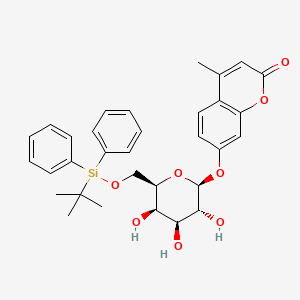
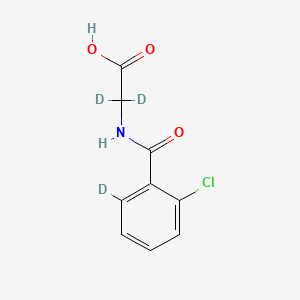
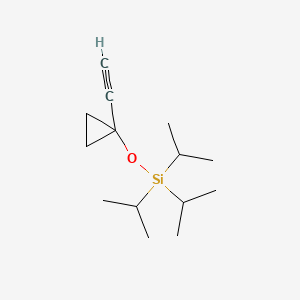
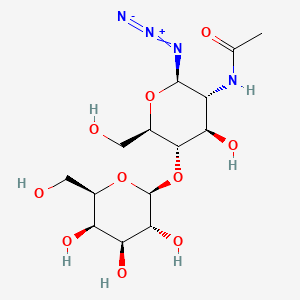
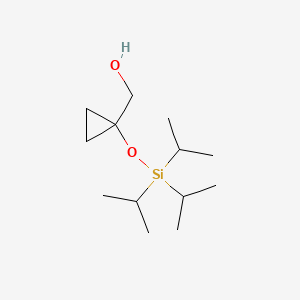
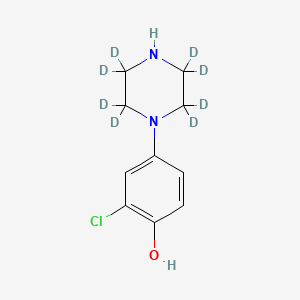
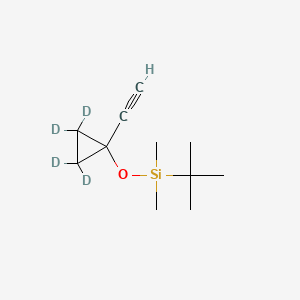
![(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid](/img/structure/B587154.png)
